molecular formula C25H21N3O B2803702 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-47-4

1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2803702
CAS No.: 901021-47-4
M. Wt: 379.463
InChI Key: KTUBSJJVOYPCLA-UHFFFAOYSA-N
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Description

The compound “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are nitrogen-containing heterocyclic compounds . Quinolines and their derivatives are known for their diverse applications in medicinal and industrial chemistry .


Synthesis Analysis

Quinolines can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods often involve the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved sources.


Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The specific molecular structure of “this compound” would include additional substitutions at specific positions on this basic quinoline structure.


Chemical Reactions Analysis

Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices, has been developed. This process involves conventional heating or microwave exposure of a mixture of aromatic aldehyde, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine, producing 4-aryl-1H-pyrazolo[3,4-b]quinolines (Chaczatrian et al., 2004).
  • Another study details the crystal structure of a pyrazolo[4,3-c]quinolin-1-ium compound, highlighting its potential for forming hydrogen bonds and illustrating the impact of substitution on its molecular configuration (Baumer et al., 2004).

Biological Activities and Applications

  • Pyrazolo[3,4-b]quinoline derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting their potential as valuable compounds in medicinal chemistry. These derivatives are synthesized through reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes, highlighting the diverse biological activities of the hydrazone and pyrazoloquinoline classes (Kumara et al., 2016).
  • The synthesis of pyrazole-appended quinolinyl chalcones via ultrasound-assisted Claisen–Schmidt condensation has been reported. These compounds exhibit significant antimicrobial properties, with some showing promising anti-microbial activities against various bacterial and fungal strains. This research underscores the importance of structural modifications in enhancing biological activity (Prasath et al., 2015).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. They are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . The specific mechanism of action for “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not explicitly mentioned in the retrieved sources.

Future Directions

Quinoline and its derivatives continue to be a focus of research due to their diverse applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient, eco-friendly synthesis methods and exploring new applications of quinoline derivatives in various fields.

Properties

IUPAC Name

1-(2-ethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-17-9-7-8-12-23(17)28-25-20-15-19(29-2)13-14-22(20)26-16-21(25)24(27-28)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBSJJVOYPCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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